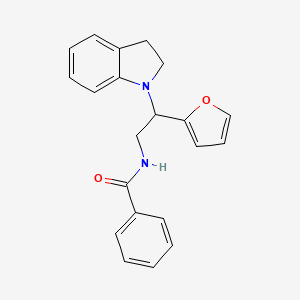

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a central ethyl linker substituted with a furan-2-yl group and an indolin-1-yl moiety. The benzamide core (C₆H₅CONH₂) is connected to this ethyl group, forming a structurally complex molecule. For example, the closely related compound 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS: 898458-12-3) shares the same backbone but includes a fluorine atom at the 3-position of the benzamide ring, enhancing electronic effects and possibly altering binding affinity .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKMWNYUKKAKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One possible route could be:

Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization can be achieved using reagents like polyphosphoric acid or other cyclizing agents.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Formation of the Benzamide: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of advanced materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and indoline moieties could play a role in binding to biological targets, while the benzamide group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Group Impacts

Key Observations :

- Indoline vs. Indole/Imidazole : The indolin-1-yl group (partially saturated indole) may confer distinct conformational flexibility compared to fully aromatic indole or rigid benzimidazole moieties .

- Hydroxyl vs. Heterocyclic Groups : Hydroxyl-rich derivatives like THHEB exhibit strong antioxidant activity due to radical scavenging, whereas furan/indoline-containing analogs may target receptors or enzymes .

Key Observations :

- Antioxidant Activity: Hydroxyl groups in THHEB enable potent radical scavenging, whereas non-hydroxylated analogs (e.g., furan/indoline derivatives) lack this property .

- Receptor Targeting : Sigma receptor-binding benzamides demonstrate high affinity (Kd: 5.80–15.71 nM) for prostate cancer cells, suggesting that furan/indoline-containing benzamides may similarly interact with receptors .

Spectroscopic and Structural Characterization

Table 3: Comparative Spectroscopic Data

Key Observations :

- The indolin-1-yl group in the target compound would likely show NH stretches at ~3300 cm⁻¹ (FTIR) and characteristic indoline ring protons at δ 3.0–4.0 (¹H NMR) .

- Fluorine substituents induce distinct ¹H NMR shifts (e.g., deshielding of adjacent protons) and C-F IR peaks, which are absent in the non-fluorinated parent compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indoline and furan precursors. For example, coupling agents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) are critical for amide bond formation between the benzoyl chloride and the amine intermediate . Solvents such as dichloromethane (DCM) or ethanol are often used to enhance reaction efficiency. Optimization requires adjusting temperature (e.g., 0–25°C for sensitive steps), stoichiometric ratios, and purification methods (e.g., column chromatography or recrystallization) to achieve yields >70% .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is indispensable for confirming the connectivity of the furan, indoline, and benzamide moieties. Mass spectrometry (MS) provides molecular weight validation, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the amide carbonyl (≈1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer : The compound’s limited aqueous solubility (due to hydrophobic indoline and benzamide groups) necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol. For in vitro assays, concentrations should be kept below 1% (v/v) to avoid solvent toxicity. Dynamic light scattering (DLS) can assess aggregation tendencies, which may confound bioactivity results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Systematic substitution of the furan, indoline, or benzamide groups can identify pharmacophores. For example:

- Replacing the furan with thiophene (as in ) alters electronic properties and binding affinity.

- Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances metabolic stability .

Quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) can predict bioactivity and guide synthesis priorities .

Q. What strategies resolve contradictions in reported biological activities across similar benzamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Researchers should:

- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).

- Control for substituent effects (e.g., shows benzamide derivatives with methyl vs. trifluoromethoxy groups exhibit divergent activities).

- Perform meta-analyses of published data to identify trends, such as enhanced anticancer activity with bulky indoline substituents .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) can simulate binding to receptors (e.g., kinases or GPCRs). Key steps include:

- Preparing the protein structure (PDB ID) and ligand (optimized geometry via DFT).

- Validating docking poses with molecular dynamics (MD) simulations to assess stability.

- Comparing binding energies (ΔG) of analogs to prioritize synthetic targets .

Q. What methodologies are used to investigate metabolic stability and degradation pathways?

- Methodological Answer : In vitro microsomal assays (e.g., liver microsomes from rats or humans) identify primary metabolites via LC-MS/MS. Isotope labeling (e.g., ¹⁴C) tracks degradation products. Computational tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolism, focusing on vulnerable sites (e.g., furan ring oxidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in different cancer models?

- Methodological Answer : Contradictions may stem from differences in:

- Cell permeability : Use flow cytometry to measure intracellular accumulation.

- P-glycoprotein (P-gp) efflux : Co-administer inhibitors like verapamil to assess resistance.

- Assay endpoints : Compare MTT, ATP-based, and apoptosis assays in parallel .

Q. Why do similar benzamide derivatives exhibit varying enzymatic inhibition potencies?

- Methodological Answer : Subtle structural changes (e.g., substituent position on the benzamide) alter steric and electronic interactions. For example:

- A methoxy group at the para position may enhance hydrogen bonding vs. meta.

- Indoline N-alkylation (as in ) reduces rotational freedom, increasing binding affinity.

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.